2-(4-Bromophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Bromophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromophenyl group and an ethylphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with 4-ethylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and ethylphenyl groups can enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole
- 2-(4-Fluorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Bromophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its properties in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H13BrN2O |
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Molecular Weight |
329.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13BrN2O/c1-2-11-3-5-12(6-4-11)15-18-19-16(20-15)13-7-9-14(17)10-8-13/h3-10H,2H2,1H3 |
InChI Key |
MEUKXJZPSWGXSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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